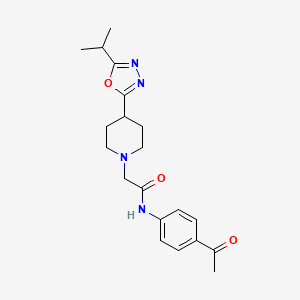

N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

CAS No.: 1251543-18-6

Cat. No.: VC4159515

Molecular Formula: C20H26N4O3

Molecular Weight: 370.453

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251543-18-6 |

|---|---|

| Molecular Formula | C20H26N4O3 |

| Molecular Weight | 370.453 |

| IUPAC Name | N-(4-acetylphenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |

| Standard InChI | InChI=1S/C20H26N4O3/c1-13(2)19-22-23-20(27-19)16-8-10-24(11-9-16)12-18(26)21-17-6-4-15(5-7-17)14(3)25/h4-7,13,16H,8-12H2,1-3H3,(H,21,26) |

| Standard InChI Key | OHUJPUQAFSUAGE-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)C |

Introduction

N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound featuring a 1,3,4-oxadiazole ring linked to a piperidine moiety and an acetylphenyl group. This compound is of interest due to its potential applications in various fields, although specific uses are not yet well-documented.

Synthesis

The synthesis of N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves multiple steps, requiring careful control of temperature, reaction time, and solvent choice to optimize yield and purity. The specific synthesis pathway may vary depending on the starting materials and desired intermediates.

Potential Applications

While specific applications of N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide are not well-documented, compounds with similar structures have been explored for their biological activity. For instance, derivatives of 1,3,4-oxadiazoles have been studied as potential inhibitors or agonists in various biological systems .

Research Findings and Future Directions

Research on N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is limited, and further studies are needed to fully elucidate its mechanism of action and potential applications. The compound's stability and solubility properties suggest it could be useful in organic synthesis or as a precursor for more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume